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Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684 Get Quote

An In-depth Overview of the MEK Inhibitor RG7167 (CH4987655/RO4987655)

Introduction
RG7167, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and

highly selective allosteric inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2.

Developed by Chugai Pharmaceutical and Roche, RG7167 was investigated for the treatment

of solid tumors.[1] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a

critical therapeutic target in various cancers where this pathway is constitutively activated. This

document provides a comprehensive technical overview of RG7167, including its chemical

properties, mechanism of action, preclinical and clinical data, and detailed experimental

protocols.

Chemical Structure and Properties
RG7167 is a synthetic organic small molecule belonging to the benzamide class of

compounds.[1][2] Its chemical structure is characterized by a unique 3-oxo-oxazinane ring.[3]
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Property Value Source

IUPAC Name

3,4-difluoro-2-[(2-fluoro-4-

iodophenyl)amino]-N-(2-

hydroxyethoxy)-5-[(tetrahydro-

3-oxo-2H-1,2-oxazin-2-

yl)methyl]-benzamide

[4]

SMILES

FC(C(F)=C(NC1=CC=C(I)C=C

1F)C(C(NOCCO)=O)=C2)=C2

CN3C(CCCO3)=O

[5]

CAS Number 874101-00-5 [3][4]

Molecular Formula C20H19F3IN3O5 [4][5]

Molecular Weight 565.28 g/mol [4][5]

Solubility
Soluble in DMSO (≥ 40

mg/mL)
[4][5]

Mechanism of Action and Signaling Pathway
RG7167 is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[6] By binding to a

pocket adjacent to the ATP-binding site, it prevents the conformational changes required for

MEK activation, thereby inhibiting the phosphorylation of its downstream targets, ERK1 and

ERK2.[7] The inhibition of ERK phosphorylation blocks the signal transduction cascade that

promotes cell proliferation, differentiation, and survival.[8]

Upstream Signaling

Drug Target

Downstream Effects

Growth Factors RAS RAF

MEK1/2 ERK1/2 Proliferation

Survival
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Figure 1: RG7167 Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.

Preclinical Data
RG7167 has demonstrated potent anti-proliferative and antitumor activity in a range of

preclinical models.

In Vitro Activity
Parameter Value Cell Line(s) Source

MEK1/2 IC50 5.2 nM - [5][6]

Cell Proliferation IC50 1-10 nM
COLO205, HT29,

QG56, MIA PaCa-2
[4]

NCI-H2122

Proliferation IC50
6.5 nM NCI-H2122 [5]

In Vivo Antitumor Efficacy
Single-agent oral administration of RG7167 resulted in complete tumor regression in various

xenograft models.[6] In NCI-H2122 xenografts, RG7167 treatment led to significant tumor

growth inhibition.[5]

Dose
Tumor Growth
Inhibition (Day 3)

Xenograft Model Source

1.0 mg/kg 119% NCI-H2122 [5]

2.5 mg/kg 145% NCI-H2122 [5]

5.0 mg/kg 150% NCI-H2122 [5]

Clinical Data
RG7167 has been evaluated in Phase I clinical trials in healthy volunteers and patients with

advanced solid tumors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1574684?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.mybiosource.com/biochemical/ro4987655/3606352?utm_source=TDSQR
https://www.fiercebiotech.com/biotech/combination-therapy-shows-potent-tumor-growth-inhibition-preclinical-studies
https://www.researchgate.net/publication/228331442_Phase_I_Dose-Escalation_Study_of_the_Safety_Pharmacokinetics_and_Pharmacodynamics_of_the_MEK_Inhibitor_RO4987655_CH4987655_in_Patients_with_Advanced_Solid_Tumors
https://www.mybiosource.com/biochemical/ro4987655/3606352?utm_source=TDSQR
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/combination-therapy-shows-potent-tumor-growth-inhibition-preclinical-studies
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.mybiosource.com/biochemical/ro4987655/3606352?utm_source=TDSQR
https://www.mybiosource.com/biochemical/ro4987655/3606352?utm_source=TDSQR
https://www.mybiosource.com/biochemical/ro4987655/3606352?utm_source=TDSQR
https://www.mybiosource.com/biochemical/ro4987655/3606352?utm_source=TDSQR
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics in Healthy Volunteers (Single Oral
Dose)

Paramete
r

0.5 mg 1 mg 2 mg 3 mg 4 mg Source

tmax (h) ~1 ~1 ~1 ~1 ~1 [6]

t1/2 (h) ~25 ~25 ~25 ~25 ~25 [6]

Cmax

(ng/mL)
- - - - - [6]

AUC

(ng*h/mL)
- - - - - [6]

Intersubjec

t Variability

(Cmax)

9-23% 9-23% 9-23% 9-23% 9-23% [6]

Intersubjec

t Variability

(AUC)

14-25% 14-25% 14-25% 14-25% 14-25% [6]

Phase I Study in Advanced Solid Tumors (NCT00817518)
Maximum Tolerated Dose (MTD): 8.5 mg twice daily (BID).[9]

Dose-Limiting Toxicities (DLTs): Blurred vision, elevated creatine phosphokinase (CPK).[9]

Most Frequent Adverse Events: Rash-related toxicity (91.8%), gastrointestinal disorders

(69.4%).[9]

Pharmacodynamics: At the MTD, there was a high (mean 75%) and sustained inhibition of

ERK phosphorylation in peripheral blood mononuclear cells (PBMCs).[9]

Antitumor Activity: Clinical benefit was observed in 21.1% of evaluable patients, including

two partial responses.[9] 79.4% of patients showed a reduction in fluorodeoxyglucose (FDG)

uptake by positron emission tomography (PET) between baseline and Day 15.[9]
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Experimental Protocols
The following are detailed methodologies for key experiments involving RG7167, synthesized

from published studies and general best practices.

Quantification of RG7167 in Plasma and Urine by LC-
MS/MS

Sample Collection

Protein Precipitation

Plasma/Urine

Liquid Chromatography

Supernatant

Mass Spectrometry

Eluent

Data Analysis

Mass Spectra

Click to download full resolution via product page

Figure 2: Workflow for LC-MS/MS Bioanalysis of RG7167.

Objective: To determine the concentration of RG7167 in biological matrices.

Materials:
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Plasma or urine samples

RG7167 analytical standard

Internal standard (e.g., isotopically labeled RG7167)

Acetonitrile

Formic acid

Water (LC-MS grade)

LC-MS/MS system (e.g., ESI Q-TOF)

Protocol:

Sample Preparation:

Thaw plasma or urine samples on ice.

To 100 µL of sample, add 200 µL of acetonitrile containing the internal standard to

precipitate proteins.

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Analysis:

Inject the prepared sample onto the LC-MS/MS system.

Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with

0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple

reaction monitoring (MRM) for RG7167 and the internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.benchchem.com/product/b1574684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Quantify RG7167 by comparing the peak area ratio of the analyte to the internal standard

against a calibration curve prepared in the same biological matrix.[6]

Analysis of pERK Inhibition in PBMCs by Western Blot
Objective: To assess the pharmacodynamic effect of RG7167 by measuring the inhibition of

ERK phosphorylation.

Materials:

Peripheral blood mononuclear cells (PBMCs)

Phorbol 12-myristate 13-acetate (PMA)

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

Primary antibodies: anti-pERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Protocol:

PBMC Isolation and Treatment:

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

Treat PBMCs with RG7167 at various concentrations for a specified time.

Stimulate the cells with PMA to induce ERK phosphorylation.

Cell Lysis:

Wash the cells with ice-cold PBS and lyse in lysis buffer.
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Determine protein concentration using a BCA or Bradford assay.

Western Blotting:

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading

control.

Data Analysis:

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Conclusion
RG7167 is a well-characterized, potent, and selective MEK inhibitor with demonstrated

preclinical and early clinical activity. Although its clinical development was discontinued, the

data gathered provides valuable insights into the therapeutic potential and challenges of

targeting the RAS/RAF/MEK/ERK pathway. The information and protocols presented in this

guide serve as a resource for researchers in the fields of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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